molecular formula C18H18F2N6O4S3 B11411294 7-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-({[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11411294
M. Wt: 516.6 g/mol
InChI Key: ZSZSAKWJVDKMID-UHFFFAOYSA-N
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Description

The compound 7-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic molecule that features a unique combination of functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole intermediate can be synthesized through the reaction of 3-(difluoromethyl)-5-methyl-1H-pyrazole with acetic anhydride. The thiadiazole intermediate is prepared by reacting 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent.

The final step involves the coupling of these intermediates with a β-lactam core, which is achieved through a series of amide bond formations and cyclization reactions under controlled conditions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with the reactions being carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to known antibiotics.

    Medicine: Studied for its potential therapeutic effects and as an impurity in the production of certain antibiotics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with bacterial enzymes, particularly those involved in cell wall synthesis. The β-lactam structure allows it to inhibit the activity of penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{2-[3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]ACETAMIDO}-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID lies in its combination of a difluoromethyl-pyrazole moiety with a thiadiazole ring and a β-lactam core. This structure imparts unique chemical properties and potential biological activities that distinguish it from other β-lactam antibiotics .

Properties

Molecular Formula

C18H18F2N6O4S3

Molecular Weight

516.6 g/mol

IUPAC Name

7-[[2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H18F2N6O4S3/c1-7-3-10(14(19)20)24-25(7)4-11(27)21-12-15(28)26-13(17(29)30)9(5-31-16(12)26)6-32-18-23-22-8(2)33-18/h3,12,14,16H,4-6H2,1-2H3,(H,21,27)(H,29,30)

InChI Key

ZSZSAKWJVDKMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C(F)F

Origin of Product

United States

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